

ENMD-2076: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile

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Introduction

ENMD-2076 is an orally bioavailable, multi-targeted small molecule kinase inhibitor that has demonstrated potential in the treatment of various cancers. Its unique mechanism of action, targeting both cell proliferation and angiogenesis, has made it a subject of significant preclinical and clinical investigation. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of ENMD-2076, summarizing key data from published studies to inform ongoing research and development efforts.

Pharmacodynamics: Dual Inhibition of Mitosis and Angiogenesis

ENMD-2076 exerts its anti-cancer effects by selectively inhibiting key kinases involved in two critical pathways for tumor growth and survival: cell cycle regulation and angiogenesis.[1]

Mechanism of Action

The primary targets of ENMD-2076 include Aurora kinase A, a key regulator of mitosis, and several receptor tyrosine kinases involved in angiogenesis, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1] The inhibition of Aurora A kinase disrupts the formation of the mitotic spindle, leading to G2/M phase cell cycle arrest and subsequent apoptosis in tumor cells that overexpress this kinase.[2]



[3] Concurrently, the inhibition of angiogenic kinases impedes the formation of new blood vessels, cutting off the tumor's supply of nutrients and oxygen.[1]

The dual mechanism of ENMD-2076, combining antimitotic and antiangiogenic activities in a single agent, offers a potential advantage over therapies that target only a single pathway.[4]

Target Inhibition and In Vitro Potency

ENMD-2076 has shown potent and selective inhibitory activity against a range of kinases in in vitro assays. The half-maximal inhibitory concentrations (IC50) for key targets are summarized in the table below.

Target Kinase	IC50 (nM)
Flt3	1.86[5]
Aurora A	14[5]
Flt4/VEGFR3	15.9[5]
KDR/VEGFR2	58.2[5]
Src	56.4[5]
FGFR2	70.8[5]
FGFR1	92.7[5]
c-Kit	120[6]
Aurora B	350[6]
FGFR3	500[6]

Table 1: In vitro inhibitory activity of ENMD-2076 against a panel of kinases.

In cellular assays, ENMD-2076 effectively inhibits the autophosphorylation of key kinases. For instance, it inhibits Flt3 ligand-induced Flt3 autophosphorylation in THP-1 cells with an IC50 of 28 nM and stem cell factor-induced Kit autophosphorylation in MO7e cells with an IC50 of 40 nM.[5] Furthermore, it inhibits VEGFR2/KDR autophosphorylation with an IC50 of 7 nM.[5]

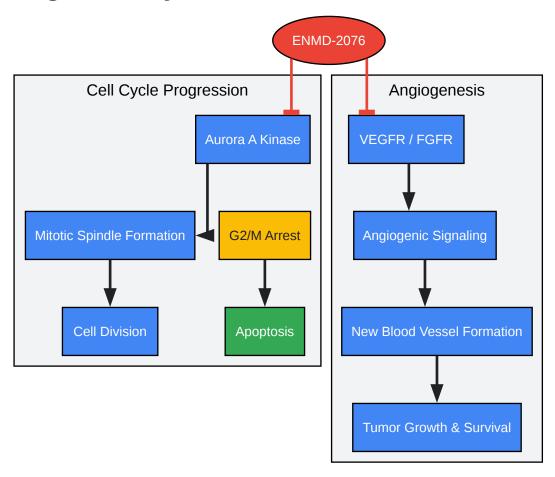


In Vitro and In Vivo Pharmacodynamic Effects

Preclinical studies have demonstrated the potent antiproliferative and pro-apoptotic activity of ENMD-2076 across a wide range of human cancer cell lines, with IC50 values typically ranging from 0.025 to 0.7 µmol/L.[1] In vivo, ENMD-2076 has been shown to induce regression or complete inhibition of tumor growth in xenograft models of breast, colon, melanoma, leukemia, and multiple myeloma.[1] Pharmacodynamic studies in these models confirmed sustained inhibition of Aurora A, Flt3, VEGFR2/KDR, and FGFR1 and 2 activation following a single oral dose.[1]

A key pharmacodynamic biomarker of ENMD-2076's antiangiogenic activity is the reduction in plasma levels of soluble VEGFR2 (sVEGFR2).[7] In a Phase I clinical trial, decreased plasma sVEGFR2 was observed in patients post-treatment, indicating in vivo inhibition of the VEGFR2 pathway.[7]

Signaling Pathway of ENMD-2076 Inhibition





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Caption: Dual inhibitory action of ENMD-2076 on cell cycle and angiogenesis.

Pharmacokinetics

The pharmacokinetic profile of ENMD-2076 has been characterized in a Phase I clinical trial involving patients with advanced solid tumors.[7] The drug is administered orally and exhibits a predictable and dose-proportional exposure.[7]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Following oral administration, ENMD-2076 is rapidly absorbed, with the time to maximum plasma concentration (Tmax) ranging from 3 to 7.8 hours after a single dose.[7] The terminal half-life (t1/2) of ENMD-2076 after a single dose is between 27.3 and 38.3 hours.[7] An active metabolite, ENMD-2060, has also been identified.[8]

Clinical Pharmacokinetic Parameters

The table below summarizes the key pharmacokinetic parameters of ENMD-2076 from the Phase I study.

Parameter	Value
Administration Route	Oral[7]
Tmax (single dose)	3 - 7.8 hours[7]
t1/2 (single dose)	27.3 - 38.3 hours[7]
Exposure	Dose-proportional[7]

Table 2: Summary of clinical pharmacokinetic parameters of ENMD-2076.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.



In Vitro Kinase Inhibition Assays

Objective: To determine the in vitro potency of ENMD-2076 against a panel of recombinant human kinases.

Methodology:

- Kinase Panel: A panel of recombinant human kinases was used.
- Assay Principle: The inhibitory activity of ENMD-2076 was determined by measuring the reduction in kinase activity in the presence of the compound. ATP concentrations were set at the apparent Km for each enzyme.[9]
- IC50 Determination: For kinases showing significant inhibition at a screening concentration
 of 1 μmol/L, full 10-point dose-response curves were generated to determine the IC50
 values.[9]

Cellular Proliferation Assays

Objective: To evaluate the antiproliferative effect of ENMD-2076 on various cancer cell lines.

Methodology:

- Cell Lines: A wide range of human solid tumor and hematopoietic cancer cell lines were used.[1]
- Adherent Cell Lines: 500 cells per well were plated in a 96-well plate and incubated with nine different concentrations of ENMD-2076 (spanning 0.3 nmol/L to 125 μmol/L) for 96 hours.[9]
- Suspension Cell Lines: 5,000 cells per well were plated in a 96-well plate.[9]
- Proliferation Measurement: Cellular proliferation was measured using the sulforhodamine B (SRB) assay.[9]

In Vivo Xenograft Tumor Models

Objective: To assess the in vivo antitumor efficacy of ENMD-2076.

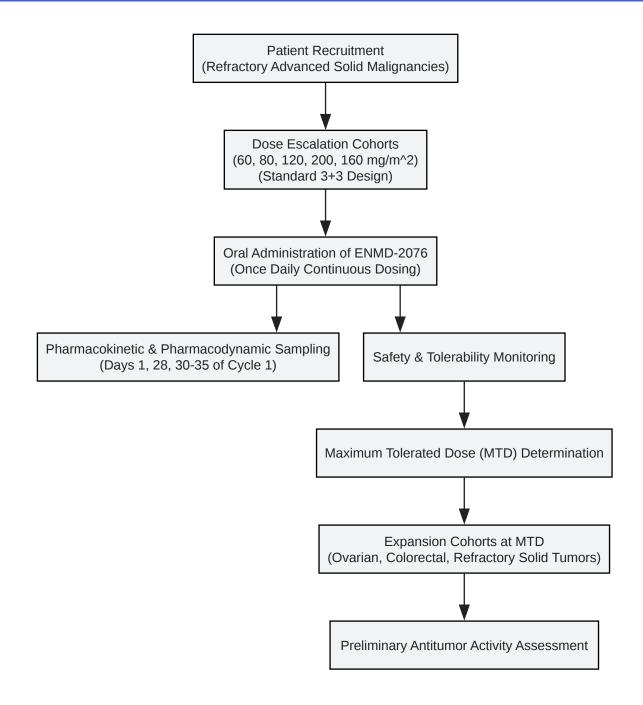
Methodology:



- Animal Models: NCr nude or CB.17 SCID mice were used.[9]
- Tumor Implantation: 2 x 10⁶ to 30 x 10⁶ cancer cells mixed with Matrigel were injected subcutaneously.
- Treatment: When tumors reached a size of approximately 500–750 mm³, mice were treated with a single oral dose of ENMD-2076 in water.[9]
- Pharmacodynamic Analysis: Tumors were harvested at various time points post-treatment to assess the inhibition of target kinases.[9]

Clinical Trial Workflow for Phase I Study





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Caption: Workflow of the Phase I clinical trial of ENMD-2076.

Phase I Clinical Trial in Advanced Solid Tumors

Objective: To determine the maximum tolerated dose (MTD), pharmacokinetic and pharmacodynamic profiles, and preliminary antitumor activity of ENMD-2076.[7]

Methodology:



- Patient Population: 67 patients with refractory advanced solid malignancies were enrolled.[7]
- Study Design: A standard 3+3 dose-escalation design was used.[7]
- Dosing: ENMD-2076 was administered orally once daily on a continuous dosing schedule.
 Dose levels evaluated were 60, 80, 120, 200, and 160 mg/m².
- Pharmacokinetic Analysis: Plasma concentrations of ENMD-2076 and its active metabolite, ENMD-2060, were determined using a validated liquid chromatography-tandem mass spectrometry (LC/MS/MS) method.[8] Pharmacokinetic parameters were calculated on days 1, 28, and 30 to 35 of the first cycle.[7]
- Pharmacodynamic Assessment: Plasma levels of sVEGFR2 were measured to assess in vivo target engagement.[7]

Conclusion

ENMD-2076 is a promising multi-targeted kinase inhibitor with a well-defined dual mechanism of action against key pathways in cancer progression. Its favorable pharmacokinetic profile, characterized by oral bioavailability and dose-proportional exposure, supports its clinical development. The pharmacodynamic effects, including potent inhibition of Aurora A and angiogenic kinases, have been demonstrated both preclinically and in early clinical trials. The data summarized in this technical guide provide a solid foundation for further research into the therapeutic potential of ENMD-2076 and the identification of patient populations most likely to benefit from this novel agent.

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